molecular formula C14H24O2S B14500072 2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione CAS No. 63184-15-6

2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14500072
CAS No.: 63184-15-6
M. Wt: 256.41 g/mol
InChI Key: ZWBCXEXKYPFMNH-UHFFFAOYSA-N
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Description

2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione is an organic compound with a unique structure characterized by the presence of two 3-methylbut-3-en-1-yl groups attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of 3-methylbut-3-en-1-yl halides with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiolane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted thiolane derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.

    Substitution: Halides, nucleophiles; reaction conditionsbase (e.g., sodium hydroxide), temperature range of 60-80°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Substituted thiolane derivatives.

Scientific Research Applications

2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione: Unique due to the presence of two 3-methylbut-3-en-1-yl groups.

    2,5-Dimethylthiolane-1,1-dione: Lacks the 3-methylbut-3-en-1-yl groups, resulting in different chemical and biological properties.

    2,5-Diethylthiolane-1,1-dione: Contains ethyl groups instead of 3-methylbut-3-en-1-yl groups, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the 3-methylbut-3-en-1-yl groups enhances its versatility in synthetic chemistry and its potential biological activities.

Properties

CAS No.

63184-15-6

Molecular Formula

C14H24O2S

Molecular Weight

256.41 g/mol

IUPAC Name

2,5-bis(3-methylbut-3-enyl)thiolane 1,1-dioxide

InChI

InChI=1S/C14H24O2S/c1-11(2)5-7-13-9-10-14(17(13,15)16)8-6-12(3)4/h13-14H,1,3,5-10H2,2,4H3

InChI Key

ZWBCXEXKYPFMNH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1CCC(S1(=O)=O)CCC(=C)C

Origin of Product

United States

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